molecular formula C13H19NO2 B4481876 tert-butyl (3,5-dimethylphenyl)carbamate

tert-butyl (3,5-dimethylphenyl)carbamate

Cat. No.: B4481876
M. Wt: 221.29 g/mol
InChI Key: KVGLGIHTQZQWPB-UHFFFAOYSA-N
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Description

Tert-butyl (3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H19NO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a 3,5-dimethylphenyl group attached to the carbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (3,5-dimethylphenyl)carbamate can be synthesized through the amidation of N-Boc protected amines. One method involves the use of potassium fluoride and chloro(1,5-cyclooctadiene)rhodium(I) dimer in 1,4-dioxane at 100°C for 16 hours under an inert atmosphere . Another method involves the use of chloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]copper(I) and sodium tert-butoxide in N,N-dimethylformamide at 140°C for 16 hours under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl (3,5-dimethylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the 3,5-dimethylphenyl group.

    Phenyl carbamate: Contains a phenyl group instead of the 3,5-dimethylphenyl group.

    Methyl carbamate: Contains a methyl group instead of the tert-butyl group.

Uniqueness

Tert-butyl (3,5-dimethylphenyl)carbamate is unique due to the presence of both the tert-butyl group and the 3,5-dimethylphenyl group. This combination imparts specific chemical properties and reactivity that are distinct from other carbamate derivatives .

Properties

IUPAC Name

tert-butyl N-(3,5-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-10(2)8-11(7-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGLGIHTQZQWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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